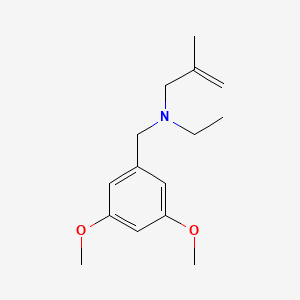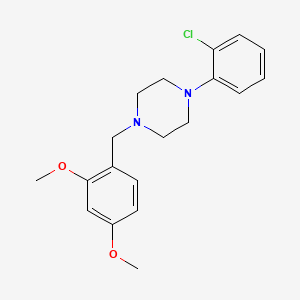
N-(4-chlorophenyl)-4-isobutoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-isobutoxybenzamide, commonly known as Ibuclidinone, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential applications as a pharmacological agent. Ibuclidinone has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism of Action
The mechanism of action of Ibuclidinone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. Ibuclidinone has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Ibuclidinone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Ibuclidinone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, Ibuclidinone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Ibuclidinone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent pharmacological activity in vitro, making it a promising candidate for further investigation. However, Ibuclidinone also has several limitations. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly investigated. Additionally, its efficacy in vivo remains to be determined.
Future Directions
There are several future directions for the study of Ibuclidinone. Further investigation is needed to fully understand its mechanism of action and potential side effects. Additionally, the efficacy of Ibuclidinone in vivo needs to be determined. Further studies are also needed to determine the potential use of Ibuclidinone in the treatment of neurodegenerative disorders and other diseases. Finally, the development of new drugs based on the structure of Ibuclidinone may be a promising avenue for future research.
Synthesis Methods
The synthesis of Ibuclidinone involves the reaction of 4-chloroaniline with isobutyl chloroformate to form N-(4-chlorophenyl) isobutyl carbamate. This intermediate is then reacted with 4-hydroxybenzoic acid to obtain the final product, Ibuclidinone. The synthesis method of Ibuclidinone is well-established and has been reported in several scientific studies.
Scientific Research Applications
Ibuclidinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Ibuclidinone has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCYZWDDOEEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)



![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)